molecular formula C16H30N2O3 B7098026 Tert-butyl 2-[[3-(methoxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate

Tert-butyl 2-[[3-(methoxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate

Cat. No.: B7098026
M. Wt: 298.42 g/mol
InChI Key: DDVBPZCLNGSVFX-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[3-(methoxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an azetidine ring, and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 2-[[3-(methoxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-8-6-5-7-14(18)11-17-9-13(10-17)12-20-4/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVBPZCLNGSVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN2CC(C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[[3-(methoxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the azetidine ring, which can be synthesized through the cyclization of appropriate precursors under basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process would also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 2-[[3-(methoxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways, such as neurotransmitter receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[3-(methoxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine and piperidine rings can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and alter biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-((3-(hydroxymethyl)azetidin-1-yl)methyl)piperidine-1-carboxylate
  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 2-[[3-(methoxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate offers a unique combination of functional groups that enhance its reactivity and potential applications. The presence of both azetidine and piperidine rings, along with the methoxymethyl group, provides a versatile scaffold for further chemical modifications and the development of new compounds with desired properties.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications

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